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molecular formula C23H15ClF3N3O2 B8550460 Benzamide,5-chloro-2-hydroxy-n-[3-[5-phenyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]phenyl]-

Benzamide,5-chloro-2-hydroxy-n-[3-[5-phenyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]phenyl]-

Cat. No. B8550460
M. Wt: 457.8 g/mol
InChI Key: YKTNALKDWGXMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700655B2

Procedure details

Using 5-chlorosalicylic acid and 1-(3-aminophenyl)-5-phenyl-3-(trifluoromethyl)pyrazole as the raw materials, the same operation as the Example 16 gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-aminophenyl)-5-phenyl-3-(trifluoromethyl)pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([OH:11])=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:14]=[C:15]([N:19]2[C:23]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[CH:22][C:21]([C:30]([F:33])([F:32])[F:31])=[N:20]2)[CH:16]=[CH:17][CH:18]=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N:19]2[C:23]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[CH:22][C:21]([C:30]([F:33])([F:32])[F:31])=[N:20]2)[CH:14]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Step Two
Name
1-(3-aminophenyl)-5-phenyl-3-(trifluoromethyl)pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)N1N=C(C=C1C1=CC=CC=C1)C(F)(F)F
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)NC2=CC(=CC=C2)N2N=C(C=C2C2=CC=CC=C2)C(F)(F)F)C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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